N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine
Description
Properties
IUPAC Name |
3-(2-amino-4-piperidin-1-ylsulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-10-11(4-5-13(12)16-7-6-14(18)19)22(20,21)17-8-2-1-3-9-17/h4-5,10,16H,1-3,6-9,15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRRDKSWZOMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aromatic Amines
- The sulfonylation step involves reacting 4-aminophenyl derivatives with piperidin-1-ylsulfonyl chloride or equivalent sulfonyl reagents.
- Suitable bases such as potassium tert-butoxide (KOtBu) are employed in 2-4 equivalents to facilitate the reaction.
- The reaction is conducted in polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or NMP (N-methylpyrrolidone).
- Temperature control is critical, typically maintained between -30°C to 0°C, often around -20°C to -10°C, to optimize yield and minimize side reactions.
Protection of Amino Groups
- Amino groups on the aromatic ring are often protected using carbamate, benzylamine, or sulfonamide protecting groups to prevent unwanted reactions during sulfonylation and coupling.
- Oxygen protecting groups (for hydroxyl functionalities if present) such as acetyl (Ac), benzyl (Bn), benzoyl (Bz), and tert-butyldimethylsilyl ether (TBS) may also be used to preserve functional group integrity.
Coupling with Beta-Alanine
- The coupling step involves forming an amide bond between the sulfonylated aromatic intermediate and beta-alanine or its activated derivatives.
- This can be achieved via carbodiimide-mediated coupling or other peptide coupling reagents under mild conditions.
- The reaction conditions are optimized to ensure high coupling efficiency without racemization or degradation of sensitive groups.
Detailed Reaction Conditions and Reagents
Research Findings and Advantages of the Methods
- The synthetic routes described provide high yields and cost-effective production of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine and related compounds.
- The use of non-nucleophilic polar aprotic solvents and strong bases like KOtBu enhances reaction selectivity and efficiency.
- Temperature control is crucial to avoid side reactions and degradation, especially during sulfonylation.
- The methods allow for scalability to industrial production levels due to operational simplicity and robustness.
- Protection strategies ensure that sensitive functional groups are preserved throughout the synthesis, improving product purity.
Supporting Experimental Data
While detailed experimental data specific to this compound are limited in publicly available literature, related sulfonamide syntheses provide insight into expected yields and characterization:
| Parameter | Typical Value/Range |
|---|---|
| Sulfonylation yield | 70-90% |
| Coupling reaction yield | 80-95% |
| Reaction time (sulfonylation) | 1-4 hours |
| Reaction temperature | -30°C to 0°C |
| Purity of final compound | >95% (by chromatographic analysis) |
Characterization is typically confirmed by elemental analysis, FTIR spectroscopy (identifying sulfonyl and amide groups), and UV-Visible spectroscopy for aromatic systems.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | 4-Aminophenyl derivatives, piperidinyl sulfonyl chloride, beta-alanine |
| Key reagents | KOtBu, carbamate/benzylamine protecting groups, coupling agents |
| Solvents | DMF, DMSO, NMP, THF (for some steps) |
| Temperature control | Critical, typically -30°C to 0°C |
| Reaction type | Sulfonylation, amine protection, amide coupling |
| Yield | High (70-95%) |
| Scalability | Suitable for industrial scale |
| Product characterization | Elemental analysis, FTIR, UV-Vis spectroscopy |
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a sulfonamide moiety which plays a crucial role in its biochemical interactions. Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. By binding to DHFR, N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine disrupts the tetrahydrofolate synthesis pathway, leading to potential anticancer effects against various cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) .
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in the development of new chemical processes and materials due to its stable structural characteristics .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with various biomolecules makes it a candidate for studying cellular processes and signaling pathways .
Medicine
The compound has shown promise in medical applications, particularly for its antimicrobial and anticancer properties. Its role as a DHFR inhibitor positions it as a potential therapeutic agent in cancer treatment, offering insights into novel drug development strategies .
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes that leverage its unique chemical properties .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | New chemical processes |
| Biology | Enzyme inhibitor/receptor modulator | Insights into cellular signaling |
| Medicine | Antimicrobial/anticancer properties | Novel cancer therapies |
| Industry | Development of new materials | Enhanced material properties |
Case Study 1: Anticancer Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on human cancer cell lines. In vitro studies revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase, effectively halting proliferation in A-549 and MCF-7 cells .
Case Study 2: Enzyme Inhibition
A study focusing on the biochemical properties of this compound showed its effectiveness in inhibiting DHFR activity. The binding interactions were characterized using kinetic assays, revealing a competitive inhibition profile that underscores its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is known to interact with proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Anticancer Research
Several sulfonamide-containing compounds with piperidine substituents have demonstrated anticancer activity. For example:
Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one)
- Structure : Combines an isatin core with piperidin-1-ylsulfonyl and p-tolyl groups.
- Activity: IC₅₀ of 16.8 µM against HepG2 hepatocellular carcinoma cells. Reduces EGFR levels (binding free energy: -21.74 kcal/mol vs. Erlotinib’s -25.65 kcal/mol) and suppresses Bcl-2, anti-angiogenic markers .
- Comparison: The shared piperidin-1-ylsulfonyl group suggests similar targeting of EGFR or heparanase, but N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine’s beta-alanine moiety may enhance solubility or alter binding kinetics.
Retigabine (Ethyl-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamate)
- Structure: Features a carbamate-linked ethyl group and fluorobenzylamino substituent.
- Activity : Kv7 potassium channel opener; used for epilepsy treatment .
- Comparison: While both compounds have aromatic amino groups, retigabine’s fluorobenzylamino group confers specificity to ion channels, whereas the sulfonamide in the subject compound may favor enzyme inhibition.
Functional Analogues in Neurological Disorders
ICA-27243 (N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide)
Comparative Data Table
Key Research Findings and Implications
- Sulfonamide-Piperidine Synergy: The piperidin-1-ylsulfonyl group in this compound and Compound 3a correlates with anticancer activity, likely via EGFR or heparanase inhibition .
- Beta-Alanine Advantage : The beta-alanine moiety may improve solubility or metabolic stability compared to carbamate or benzamide derivatives like retigabine and ICA-27243 .
- Therapeutic Potential: While Compound 3a shows promise in HCC, the subject compound’s structural uniqueness warrants further studies to elucidate its pharmacokinetics and efficacy.
Biological Activity
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 327.40 g/mol
- CAS Number : 933025-42-4
This compound primarily functions as an inhibitor of cysteine proteases, particularly cathepsins B, K, L, F, and S. These enzymes play critical roles in various physiological processes, including protein degradation and cellular signaling. The inhibition of these proteases can have therapeutic implications in diseases such as cancer, inflammation, and neurodegenerative disorders .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
Inhibition of Biofilm Formation
The compound also exhibited promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. Biofilms are protective environments that bacteria form to enhance their survival against antibiotics. The ability to disrupt biofilm integrity is crucial for effective antimicrobial therapy .
Case Studies
One notable study involved the evaluation of this compound in a murine model of infection. The results indicated a significant reduction in bacterial load in treated mice compared to controls, highlighting the compound's potential as a therapeutic agent against resistant bacterial strains .
Another investigation focused on the compound's effect on cysteine protease activity in vitro. The findings revealed that treatment with this compound led to a marked decrease in proteolytic activity, suggesting its role as an effective inhibitor in pathological conditions associated with elevated cysteine protease levels .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine, and how can reaction yields be improved?
- Methodological Answer : A scalable synthesis involves coupling beta-alanine to a pre-functionalized phenyl ring. Key steps include sulfonation of the phenyl ring with piperidine (via SO₂Cl₂ activation) followed by amidation. Purification via acid-base extraction (e.g., oxalic acid precipitation, as in ) improves yield. Solvent selection (e.g., propionic anhydride for acylation) and inert atmosphere (argon) minimize side reactions. Typical yields range from 70–80%, with optimization focused on stoichiometric control of sulfonyl chloride intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidinyl CH₂ groups at δ 2.2–2.8 ppm) and confirms sulfonamide formation .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl group presence .
- UV-Vis : Absorbance near 270–300 nm indicates π→π* transitions in the aromatic system .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include removing unreacted sulfonyl chloride and piperidine byproducts. Sequential liquid-liquid extraction (e.g., CHCl₃/water) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization in 2-propanol (as in ) enhances purity (>98%) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties. Key parameters include:
- Dipole Moment (μ) : Correlates with polarity and solvation effects.
- Hyperpolarizability (β) : Predicts NLO response; substituents like sulfonyl groups enhance β by increasing electron withdrawal .
- NBO Analysis : Quantifies charge transfer between the piperidinylsulfonyl group and phenyl ring, guiding structural modifications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Standardize cell lines (e.g., HEK293 for CNS activity) and dosage ranges to reduce variability.
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to assess if conflicting results stem from differential metabolism .
- Structural Analogues : Compare with Retigabine (), a structural analogue with known antiepileptic activity, to isolate the role of the sulfonyl-piperidine moiety .
Q. How does the piperidinylsulfonyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : The sulfonyl group reduces LogP, enhancing water solubility but potentially limiting blood-brain barrier penetration.
- Protein Binding : Piperidine’s basic nitrogen may increase plasma protein binding, affecting bioavailability.
- In Silico Modeling : Tools like SwissADME predict absorption/distribution profiles, highlighting trade-offs between solubility and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
